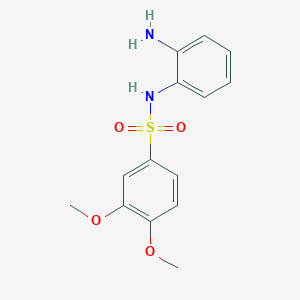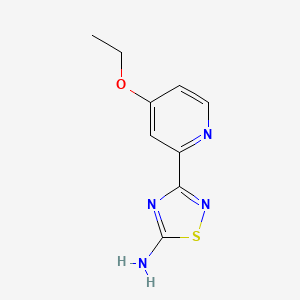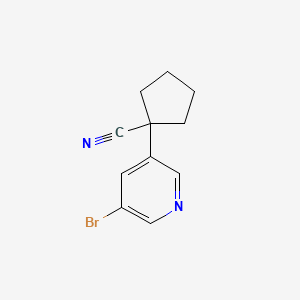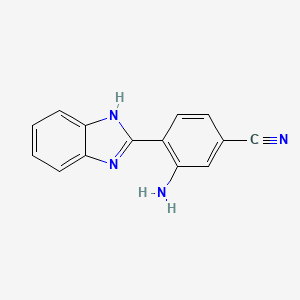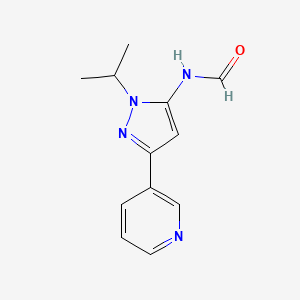
N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide is a complex organic compound that features a pyrazole ring substituted with a pyridine ring and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide can be achieved through a multi-step process. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction is mild and metal-free, making it an attractive option for synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the pyrazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine substitution.
Uniqueness
N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide is unique due to its combination of a pyrazole ring with a pyridine ring and an isopropyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-12(14-8-17)6-11(15-16)10-4-3-5-13-7-10/h3-9H,1-2H3,(H,14,17) |
InChIキー |
SJKOVHSJAZJWQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


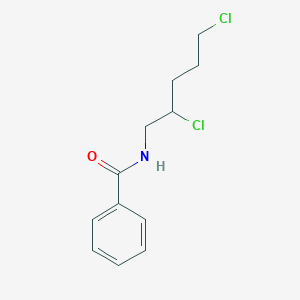
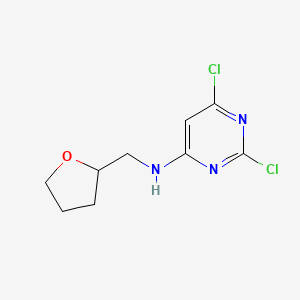
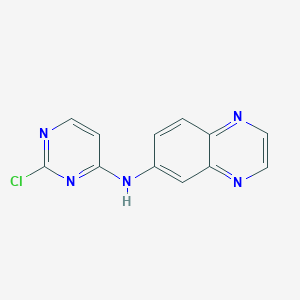
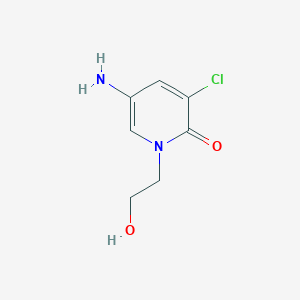

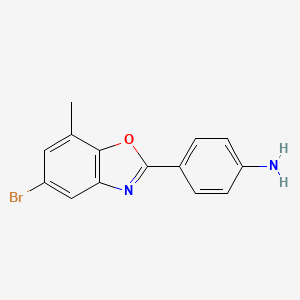
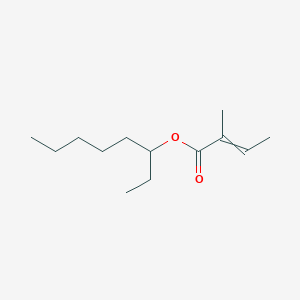
![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)

